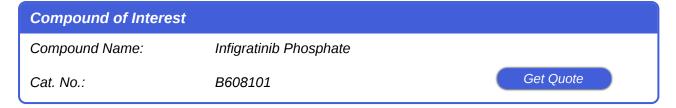


# Infigratinib Phosphate: A Technical Overview of FGFR1, FGFR2, and FGFR3 Binding Affinity

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the binding affinity of **infigratinib phosphate**, a potent and selective ATP-competitive tyrosine kinase inhibitor, for Fibroblast Growth Factor Receptors (FGFR) 1, 2, and 3. Infigratinib is a crucial therapeutic agent in oncology, particularly for cancers driven by aberrant FGFR signaling.[1][2][3] This document outlines the quantitative binding affinities, the experimental methodologies used to determine these values, and the core signaling pathways affected.

## **Quantitative Binding Affinity of Infigratinib**

Infigratinib demonstrates high potency and selectivity for FGFR1, FGFR2, and FGFR3.[4] Its affinity is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit 50% of the target enzyme's activity. Data from both biochemical and cellular assays consistently show that infigratinib inhibits these receptors at low nanomolar concentrations.

#### Table 1: Biochemical Assay Data

Biochemical assays measure the direct inhibitory effect of infigratinib on the kinase activity of isolated FGFR enzymes.



Target Receptor	IC50 (nM)	Reference
FGFR1	0.9	[5][6][7][8]
FGFR2	1.4	[5][6][7][8]
FGFR3	1.0	[5][6][7][8][9]

## **Table 2: Cellular Assay Data**

Cellular assays assess the inhibitory effect of infigratinib on FGFR autophosphorylation and cell proliferation in a cellular context, providing a more physiologically relevant measure of potency.

Assay Type	Cell Line	Target Receptor	IC50 (nM)	Reference
Cellular Autophosphoryla tion	HEK-293 (transfected)	FGFR1	6.5	[5]
Cellular Autophosphoryla tion	HEK-293 (transfected)	FGFR2	5.8	[5]
Cellular Autophosphoryla tion	HEK-293 (transfected)	FGFR3	5.8	[5]
Cell Proliferation	BaF3 (expressing FGFR)	FGFR1	10	[6]
Cell Proliferation	BaF3 (expressing FGFR)	FGFR2	11	[6]
Cell Proliferation	BaF3 (expressing FGFR)	FGFR3	14	[6]



Note: Infigratinib shows significantly less potency against FGFR4, with reported IC50 values of 60-61 nM in biochemical assays and 392 nM in cellular proliferation assays, highlighting its selectivity for FGFR1-3.[5][6][7][8][10]

## **Experimental Protocols**

The binding affinities detailed above were determined using standardized biochemical and cellular assays.

#### **Biochemical Kinase Assays**

These assays quantify the direct inhibition of FGFR kinase activity by infigratinib in a cell-free system.

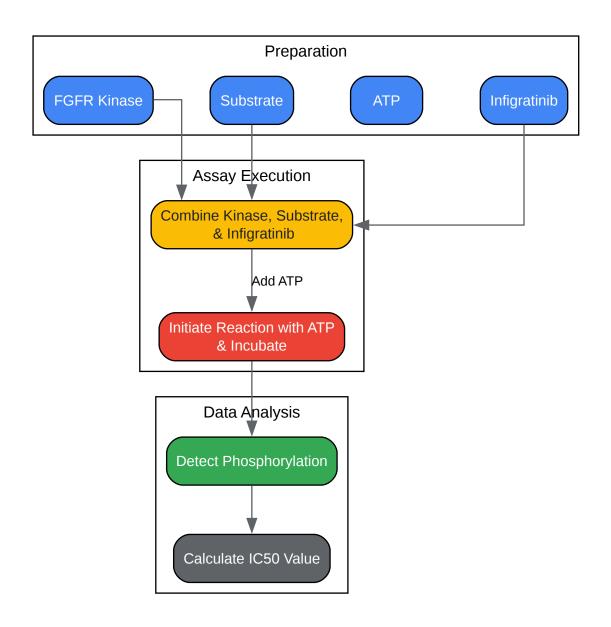
Objective: To measure the IC50 value of infigratinib against isolated FGFR1, FGFR2, and FGFR3 kinase domains.

#### Methodology:

- Enzyme and Substrate Preparation: Recombinant human FGFR1, FGFR2, and FGFR3 kinase domains are purified. A generic tyrosine kinase substrate (e.g., a poly-Glu-Tyr peptide) is prepared.
- Reaction Mixture: The kinase, substrate, and ATP are combined in a reaction buffer.
- Inhibitor Addition: Infigratinib is added to the reaction mixture across a range of concentrations. A control reaction with a vehicle (like DMSO) is run in parallel.
- Kinase Reaction: The reaction is initiated by the addition of ATP and incubated at a controlled temperature (e.g., 37°C) to allow for substrate phosphorylation.
- Detection and Quantification: The level of substrate phosphorylation is measured. This can be done using various methods, such as radiolabeling with [γ-<sup>32</sup>P]ATP followed by autoradiography, or more commonly, using fluorescence-based or luminescence-based assays that detect the amount of ADP produced or use specific antibodies to detect the phosphorylated substrate.



 Data Analysis: The percentage of inhibition for each infigratinib concentration is calculated relative to the control. The IC50 value is then determined by fitting the concentrationresponse data to a sigmoidal dose-response curve.



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Biochemical Kinase Assay Workflow

### **Cellular Autophosphorylation Assays**

These assays measure the ability of infigratinib to inhibit the phosphorylation of the FGFR itself within a living cell, which is a critical step in receptor activation.



Objective: To determine the IC50 of infigratinib for inhibiting ligand-induced FGFR autophosphorylation in cells.

#### Methodology:

- Cell Culture and Transfection: A suitable cell line, such as HEK-293, is cultured.[6] Cells are then transfected with expression vectors for a specific FGFR (e.g., FGFR1, FGFR2, or FGFR3).
- Serum Starvation: Prior to the experiment, cells are typically serum-starved for several hours to reduce baseline receptor tyrosine kinase activity.
- Inhibitor Treatment: Cells are pre-incubated with various concentrations of infigratinib or a vehicle control.
- Ligand Stimulation: Cells are stimulated with a relevant fibroblast growth factor (FGF) ligand to induce receptor dimerization and autophosphorylation.
- Cell Lysis and Protein Quantification: After stimulation, cells are lysed to extract total protein.
  The protein concentration of each lysate is determined to ensure equal loading for subsequent analysis.
- Immunoblotting (Western Blot): Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a membrane. The membrane is probed with a primary antibody specific for phosphorylated FGFR (p-FGFR). A second antibody for total FGFR is used as a loading control.
- Detection and Analysis: The signal from the p-FGFR antibody is detected (e.g., via chemiluminescence) and quantified. The ratio of p-FGFR to total FGFR is calculated for each concentration of infigratinib. The IC50 value is determined from the dose-response curve.

## FGFR Signaling Pathway and Mechanism of Inhibition

FGFRs are receptor tyrosine kinases that play a crucial role in normal cellular processes, including proliferation, differentiation, and survival.[4][11][12] In many cancers, genetic



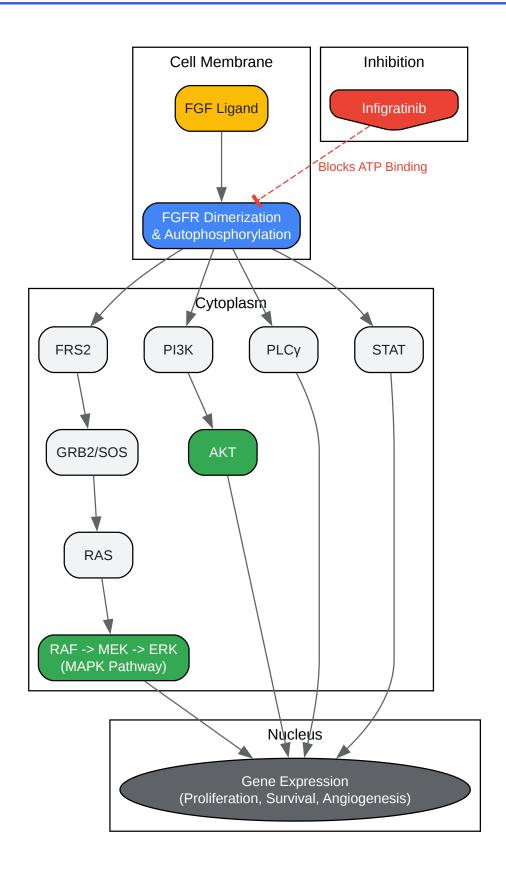




alterations such as fusions, mutations, or amplifications lead to constitutive activation of the FGFR signaling pathway, driving tumor growth.[1][11]

Upon binding of an FGF ligand, the FGFR dimerizes, leading to the trans-autophosphorylation of its intracellular tyrosine kinase domain. This phosphorylation creates docking sites for adaptor proteins like FRS2, which in turn recruit other signaling molecules to activate key downstream pathways.[13][14][15] Infigratinib acts as an ATP-competitive inhibitor, binding to the ATP pocket of the FGFR kinase domain.[1][3][16] This action blocks autophosphorylation and prevents the activation of downstream signaling cascades, thereby inhibiting the proliferation of malignant cells.[3][11]





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FGFR Signaling Pathway & Infigratinib Inhibition



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